N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide
Overview
Description
N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O4S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analgesic Properties and Biological Interactions
A series of derivatives of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, including the compound , have been synthesized and evaluated for their analgesic properties. The pharmacological screening demonstrated that some of these derivatives possess potent analgesic effects, surpassing the effects of reference drugs at equivalent doses. The study also observed interesting structural and biological regularities that may contribute to the development of new analgesics (Ukrainets, 2016).
Anti-inflammatory Potency and Pharmacokinetics
New quaternary ammonium oxicam derivatives, structurally related to the compound in focus, have been synthesized and assessed for their anti-inflammatory potency and pharmacokinetic properties. These derivatives showed high concentration in joint cartilages with a significant potential to restore proteoglycan biosynthesis in cultured articular chondrocytes, indicating their utility in targeting inflammatory conditions, particularly in cartilaginous tissues (Nicolas, 1999).
Role in Inflammatory Responses
The anti-inflammatory effects of related compounds have been studied, revealing their potential in inhibiting oedema formation and indicating their significance in inflammatory responses. The findings suggest the involvement of peripheral benzodiazepine receptors in these effects, opening pathways for further investigation into the role of these receptors in inflammatory diseases (Torres, 1999).
Analgesic Mechanisms and Receptor Involvement
In-depth studies into the analgesic mechanisms of derivatives of benzothiazine reveal the involvement of various receptors, including alpha-1 and alpha-2 adrenergic receptors, dopamine receptors, and partially NMDA receptors. These findings highlight the compound's role in pain management, with implications for its use as a non-narcotic analgesic in treating diseases associated with inflammatory and pain syndromes (Malchenko, 2021).
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-19-13-8-3-2-7-12(13)14(20)15(24(19,22)23)16(21)18-11-6-4-5-10(17)9-11/h2-9,20H,1H3,(H,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQZSUJPKKHKLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=O)NC3=CC(=CC=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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